
3-Bromo-5-(trifluoromethyl)benzamide
概要
説明
“3-Bromo-5-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C8H5BrF3NO . It has a molecular weight of 268.03 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 245.0±40.0 °C and a predicted density of 1.698±0.06 g/cm3 . Its pKa is predicted to be 14.69±0.50 .科学的研究の応用
Synthesis and Characterization
3-Bromo-5-(trifluoromethyl)benzamide and its derivatives have been extensively explored in the field of organic synthesis, showcasing their utility as versatile intermediates for constructing complex molecules and materials with potential biological applications. For instance, the synthesis of benzamides containing various substituents, including the trifluoromethyl group, has been reported to yield compounds with significant anticonvulsant activity, highlighting the importance of structural modification in enhancing biological properties (Mussoi et al., 1996). Similarly, crystallographic studies of N-[2-(trifluoromethyl)phenyl]benzamides have provided insights into the molecular conformations and potential reactivity of such compounds (Suchetan et al., 2016).
Chemical Properties and Reactivity
The chemical properties and reactivity of this compound derivatives have been a subject of interest, especially in the context of developing novel antipsychotic agents. Studies have shown that certain benzamide derivatives exhibit potent antidopaminergic properties, suggesting their potential in the treatment of psychiatric disorders (Högberg et al., 1990). Additionally, the synthesis of nilotinib, an antitumor agent, involved intermediates such as 5-bromo-3-(trifluoromethyl)phenylamine, demonstrating the utility of trifluoromethylated benzamides in the synthesis of clinically relevant compounds (Wang Cong-zhan, 2009).
Material Science and Coordination Chemistry
In the realm of material science and coordination chemistry, this compound derivatives have been employed as ligands for synthesizing metal complexes, which are characterized by their unique structural features and potential applications in catalysis and material design (Binzet et al., 2009). Moreover, the role of halogen and trifluoromethyl substituents in influencing intermolecular interactions and crystal packing has been extensively studied, providing valuable insights into the design of functional materials with tailored properties (Mondal et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCJLKMTNDLDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290048 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007578-83-7 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007578-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

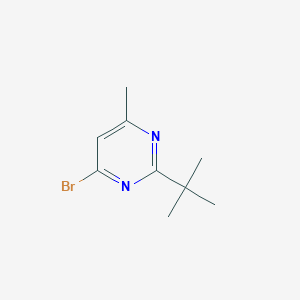
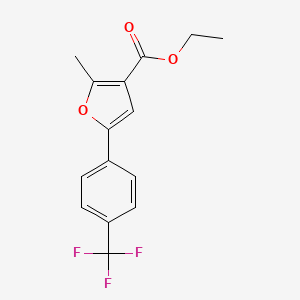
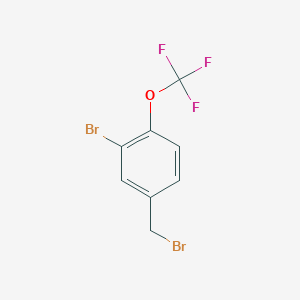
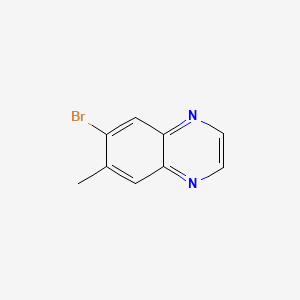


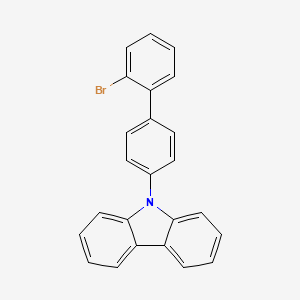

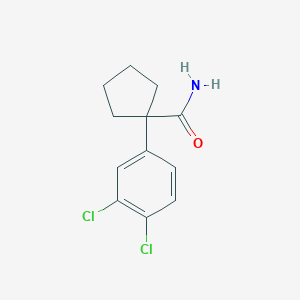


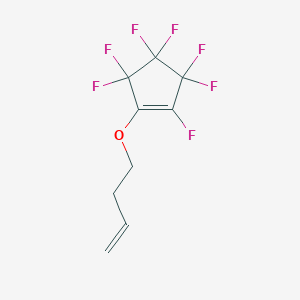

![3alpha-(2-Methylpropyl)-1,2,3,4,6,7-hexahydro-11balphaH-benzo[a]quinolizine-2beta,9,10-triol](/img/structure/B1444411.png)